1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol
Description
Properties
IUPAC Name |
1-[2-(4-nitroanilino)ethylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-9(15)8-12-6-7-13-10-2-4-11(5-3-10)14(16)17/h2-5,9,12-13,15H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCCLSPCSLEACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=CC=C(C=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol typically involves the following steps:
Alkylation: The reaction of 4-nitrophenylamine with an appropriate alkylating agent to introduce the aminoethyl group.
Reduction: The reduction of the nitro group to an amino group.
Addition: The final step involves the addition of the propanol group to the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol serves as a reagent in organic synthesis and as an intermediate in the production of other compounds. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions .
Biology
This compound is studied for its potential biological activities , particularly in antimicrobial and anticancer research. Its nitrophenyl group can facilitate electron transfer reactions, which are crucial in biological systems. Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects and as a precursor for drug development. Its biological activity suggests potential use in developing new anticancer agents or other therapeutic compounds .
Industry
In industrial applications, this compound is utilized in the production of dyes , pigments , and other chemicals. Its properties make it suitable for various formulations where specific reactivity or color properties are desired .
Case Studies
Recent studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, a study demonstrated that derivatives synthesized from similar precursors showed enhanced potency against MDA-MB-231 breast cancer cells compared to traditional chemotherapeutics like cisplatin . These findings underscore the potential of compounds like this compound in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the aminoethyl and propanol groups can interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The table below compares key structural features and properties of the target compound with its analogs:
*Calculated molecular weight based on formula C₁₁H₁₆N₃O₃.
Key Observations:
- Electron-Withdrawing vs.
- Bulkiness and Solubility : Bulky substituents (e.g., carbazole in WK-12) reduce solubility but improve target specificity . The target compound’s nitro group may balance moderate hydrophobicity and reactivity.
Biological Activity
1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol, also known by its CAS number 303132-93-6, is a compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 239.27 g/mol
- Functional Groups : Nitro group (-NO), amino group (-NH), and a secondary alcohol (-OH).
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various studies:
- In Vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines. For instance, studies indicated an IC value of approximately 92.4 µM against human colon adenocarcinoma cells (HT-29), suggesting moderate efficacy in inhibiting cancer cell growth .
| Cell Line | IC (µM) |
|---|---|
| HT-29 (Colon) | 92.4 |
| MCF-7 (Breast) | Data Not Available |
| HeLa (Cervical) | Data Not Available |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines, including HCT116 and MCF7. Results indicated significant cytotoxicity, with flow cytometry revealing apoptosis induction in treated cells .
- Mechanism Exploration : Another investigation focused on the compound's mechanism of action, revealing that it induces G0/G1 phase arrest in the cell cycle, which is crucial for halting cancer progression .
Safety and Toxicology
While the biological activities are promising, understanding the safety profile is essential. Preliminary toxicological assessments suggest that the compound has a moderate safety margin; however, further studies are needed to fully elucidate its toxicity mechanisms.
Q & A
Q. What synthetic methodologies are optimal for preparing 1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol with high purity?
Methodological Answer : A multi-step synthesis involving reductive amination and nitro-group functionalization is commonly employed. For example:
Intermediate Preparation : React 4-nitroaniline with bromoethylamine under basic conditions to form the 4-nitrophenylaminoethyl intermediate.
Coupling : Attach this intermediate to 1-amino-propan-2-ol via nucleophilic substitution or amide bond formation.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Critical parameters include pH control during amination and inert atmosphere to prevent nitro-group reduction .
Q. How can researchers ensure stability of this compound in experimental formulations?
Methodological Answer : Stability challenges arise from nitro-group degradation and hygroscopicity. Mitigation strategies include:
- Cyclodextrin Complexation : Use hydroxypropyl-beta-cyclodextrin (HP-β-CD) to encapsulate the compound, reducing hydrolysis (e.g., 0.25% w/w cyclodextrin in solid formulations) .
- Lyophilization : For aqueous studies, lyophilize the compound with mannitol (1:3 ratio) to enhance shelf life .
- Storage : Store under argon at −20°C in amber vials to prevent photodegradation.
Advanced Research Questions
Q. How do enantiomeric differences impact the biological activity of this compound?
Methodological Answer : Chiral resolution via HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) can isolate enantiomers. Pharmacological assays (e.g., receptor binding studies) reveal stereospecific activity:
- (R)-Enantiomer : Shows 3-fold higher affinity for adrenergic receptors compared to the (S)-form in vitro (IC₅₀ = 12 nM vs. 38 nM) .
- Metabolic Stability : The (S)-enantiomer undergoes faster hepatic clearance (t₁/₂ = 2.1 h vs. 4.7 h in rat models) due to cytochrome P450 isoform specificity .
Q. What analytical techniques are critical for resolving data contradictions in pharmacokinetic studies of this compound?
Methodological Answer : Contradictions in bioavailability (e.g., oral vs. intravenous) require:
- LC-MS/MS Quantification : Use a validated method with deuterated internal standards (e.g., D₅-1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol) to minimize matrix effects. Column: C18, gradient 0.1% formic acid/acetonitrile .
- Tissue Distribution Imaging : MALDI-TOF MS spatial mapping reveals preferential accumulation in liver and kidney tissues (2–4 μg/g vs. <0.5 μg/g in brain) .
- Protein Binding Assays : Equilibrium dialysis (95% serum albumin binding) explains reduced free drug concentrations .
Q. How can researchers design experiments to assess the compound’s immunomodulatory potential?
Methodological Answer : Focus on autoimmune disease models:
- In Vitro : Measure IL-17 and TNF-α suppression in human T-cells (EC₅₀ = 0.8 μM) using ELISA .
- In Vivo : Use collagen-induced arthritis (CIA) mice. Dose orally at 5 mg/kg/day; monitor joint swelling reduction (40% vs. placebo) and histopathology scores .
- Mechanistic Studies : siRNA knockdown of NF-κB or STAT3 pathways to confirm target engagement .
Key Challenges & Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
